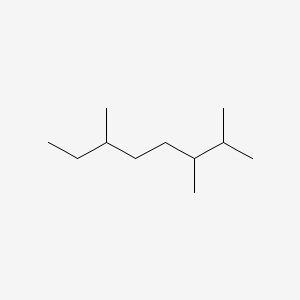
2,3,6-Trimethyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trimethyloctane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it consists of a chain of carbon atoms with three methyl groups attached at the 2nd, 3rd, and 6th positions. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Trimethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of octane with methyl groups. This process typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out under controlled temperature and pressure conditions to ensure the selective addition of methyl groups at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes. These processes often utilize zeolite catalysts, which provide high selectivity and efficiency in the alkylation reactions. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,6-Trimethyloctane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other functional groups, such as halogens or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and hydroxylating agents (e.g., sodium hydroxide, sulfuric acid).
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Halogenated alkanes, alcohols
Applications De Recherche Scientifique
2,3,6-Trimethyloctane has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of hydrocarbon structures and reactivity.
Biology: Investigated for its potential effects on biological membranes and cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.
Mécanisme D'action
The mechanism of action of 2,3,6-Trimethyloctane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s branched structure allows it to fit into specific binding sites, influencing the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and membrane dynamics .
Comparaison Avec Des Composés Similaires
2,3,6-Trimethyloctane can be compared with other similar compounds, such as:
- 2,3,5-Trimethyloctane
- 2,3,4-Trimethyloctane
- 3,3,6-Trimethyloctane
- 2,4,6-Trimethyloctane
These compounds share similar structural features but differ in the positions of the methyl groups. The unique arrangement of methyl groups in this compound contributes to its distinct chemical and physical properties .
Propriétés
Numéro CAS |
62016-33-5 |
|---|---|
Formule moléculaire |
C11H24 |
Poids moléculaire |
156.31 g/mol |
Nom IUPAC |
2,3,6-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-10(4)7-8-11(5)9(2)3/h9-11H,6-8H2,1-5H3 |
Clé InChI |
MNFBUNLEXRMWOY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCC(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


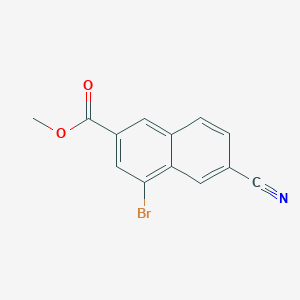
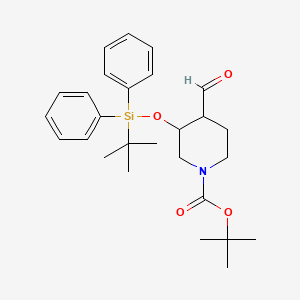
![3,5-Dibromo-2-[3-(furan-2-yl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13934359.png)
![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine](/img/structure/B13934365.png)
![1H-[1]benzofuro[3,2-f]indole-2,3-dione](/img/structure/B13934368.png)
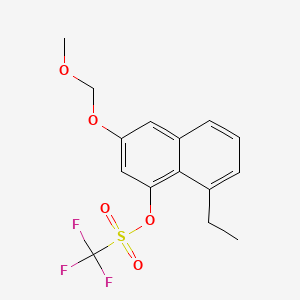
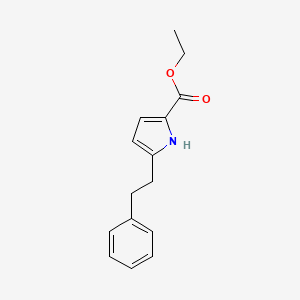

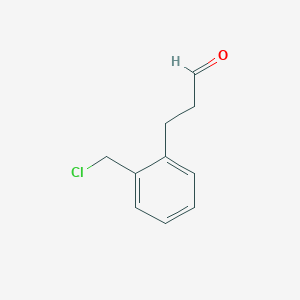
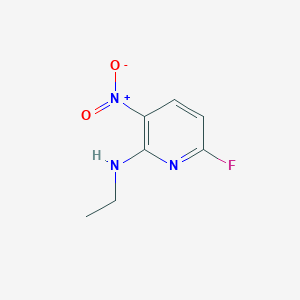
![Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B13934430.png)
![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
